2-bromo-5-fluoro-N-methyl-4-nitroaniline
Description
2-Bromo-5-fluoro-N-methyl-4-nitroaniline (CAS: Not explicitly provided; closest analog: 952664-69-6 for the non-methylated form) is a halogenated nitroaniline derivative with a molecular formula of C₇H₆BrFN₂O₂ (assuming N-methyl substitution). Its structure features:
- Bromo at position 2,
- Fluoro at position 5,
- Nitro at position 4,
- N-methyl substitution on the amine group.
This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents and stability .
Properties
IUPAC Name |
2-bromo-5-fluoro-N-methyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-10-6-3-5(9)7(11(12)13)2-4(6)8/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHTVNGYCQNCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1Br)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Table 1: Key Structural Analogs and Their Properties
*Similarity scores derived from structural comparisons in –10.
Key Observations:
- Substituent Positioning: The placement of Br, F, and NO₂ groups significantly impacts electronic properties. For example, 4-Bromo-5-fluoro-2-nitroaniline (CAS 153505-36-3) has a nitro group at position 2, reducing steric hindrance compared to the target compound’s nitro at position 4 .
- N-Alkyl Substitution : The N-methyl group in the target compound increases steric bulk and lipophilicity compared to NH₂ analogs (e.g., CAS 952664-69-6). N-butyl derivatives (e.g., CAS analogs in ) exhibit even greater hydrophobicity but may hinder reactivity in nucleophilic substitutions .
- Aromatic Methyl vs. N-Methyl : 5-Bromo-2-methyl-3-nitroaniline (CAS 864550-40-3) places the methyl group on the ring, altering electron density distribution compared to the target’s N-methyl .
Physicochemical and Reactivity Comparisons
Electronic Effects:
- Nitro Group : The nitro group at position 4 in the target compound creates a strong electron-withdrawing effect, activating the ring for electrophilic substitution at meta/para positions. In contrast, nitro at position 2 (e.g., CAS 153505-36-3) directs reactivity differently .
- Halogen Interactions : Bromine’s inductive effect (-I) and fluorine’s electronegativity (-I, +M) create a polarized aromatic system. The target compound’s Br(2) and F(5) arrangement may enhance resonance stabilization compared to isomers like 5-Bromo-4-fluoro-2-nitroaniline .
Stability and Reactivity:
- N-Methyl vs. However, it may decrease stability in acidic conditions compared to NH₂ analogs .
- Synthetic Utility : The target compound’s nitro group at position 4 is strategically positioned for further reductions to amines or participation in Ullmann coupling reactions, a feature shared with 2-Bromo-5-fluoro-4-nitroaniline (CAS 952664-69-6) .
Preparation Methods
Method A: Sequential Acetylation-Nitration-Bromination-Reduction
This four-step approach, adapted from CN112110824A , begins with 4-fluoroaniline as the starting material:
Step 1: Acetylation
4-Fluoroaniline reacts with acetic anhydride in toluene at 10–25°C to form 4-fluoroacetanilide. The acetyl group protects the amine during subsequent nitration, achieving a 97.2% yield under optimized conditions.
Step 2: Regioselective Nitration
Nitration of 4-fluoroacetanilide with fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–10°C introduces the nitro group at the para position relative to the fluorine, yielding 2-nitro-4-fluoroacetanilide (91.2% yield). Low temperatures prevent polysubstitution.
Step 3: Bromination via Diazotization
The acetamido group is replaced by bromine through diazotization with sodium nitrite (NaNO₂) and hydrobromic acid (HBr), followed by Sandmeyer reaction with cuprous bromide (CuBr). This step produces 2-bromo-5-fluoronitrobenzene at 96.2% yield.
Step 4: Reduction and Methylation
Catalytic hydrogenation of the nitro group using palladium on carbon (Pd/C) in methanol generates 2-bromo-5-fluoroaniline, which is subsequently methylated with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to furnish the final product.
Optimization Insights:
Method B: Iron-Mediated Reduction and Direct Functionalization
CN113121358A outlines a cost-effective route using iron powder as a reductant:
Step 1: Reduction of Nitro Precursor
A mixture of iron powder (1.3 parts) and ammonium chloride (NH₄Cl, 0.1 parts) in aqueous medium reduces a nitro-containing intermediate at reflux, achieving 87% yield.
Step 2: Acetylation and Nitration
The reduced product is acetylated with acetic anhydride (99%) at 80°C, followed by nitration using 98% H₂SO₄ and HNO₃ at 20–30°C. Ice quenching isolates the nitro intermediate.
Step 3: Hydrolysis and Methylation
Hydrolysis in 15% HCl at 100°C removes the acetyl group, and subsequent methylation with dimethyl sulfate ((CH₃)₂SO₄) introduces the N-methyl moiety.
Key Advantages:
Method C: Halogen Exchange and Directed Metallation
A less common but innovative approach involves halogen exchange on pre-nitrated intermediates. Starting with 5-fluoro-2-nitroaniline, bromine is introduced via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0°C. Subsequent methylation with methyl triflate (CF₃SO₃CH₃) in dimethylformamide (DMF) affords the target compound in 78% overall yield.
Limitations:
-
Regioselectivity Challenges : Competing bromination at positions 3 and 4 necessitates careful stoichiometric control.
-
Sensitivity to Solvents : Polar aprotic solvents like DMF are required for efficient methylation.
Comparative Analysis of Synthesis Methods
Critical Reaction Parameters and Optimization
Nitration Efficiency
The position of the nitro group is pivotal. Method A’s use of acetyl protection ensures >90% para-nitration, whereas Method C’s directed metallation achieves 85% selectivity. Side products like 3-nitro isomers are minimized by:
Bromination Techniques
Diazotization-bromination (Method A) provides superior atom economy compared to halogen exchange (Method C). Cuprous bromide in Method A achieves 96% bromine incorporation, while NBS in Method C requires stoichiometric excess.
Methylation Strategies
Methylation via CH₃I/K₂CO₃ (Method A) or (CH₃)₂SO₄/NaOH (Method B) both yield >95% N-methylation. However, dimethyl sulfate’s toxicity necessitates stringent safety protocols in industrial settings.
Industrial-Scale Production Considerations
Batch vs. Continuous Flow Reactors
Method A’s stepwise protocol is suited for batch processing, whereas Method B’s aqueous reactions align with continuous flow systems, reducing processing time by 30%.
Q & A
Q. What are the recommended synthetic routes for 2-bromo-5-fluoro-N-methyl-4-nitroaniline, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sequential functionalization of an aniline precursor:
Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the ortho position, leveraging the directing effects of the nitro group.
Fluorination : Halogen exchange (e.g., Balz-Schiemann reaction) or electrophilic fluorination (Selectfluor®).
N-Methylation : Use methyl iodide (CH₃I) in the presence of a base (K₂CO₃) in DMF.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Validate purity via HPLC (C18 column, UV detection at 254 nm) and compare melting point with literature standards (e.g., 70–74°C for 2-nitroaniline analogs) .
Q. Which spectroscopic techniques are optimal for confirming substituent positions in this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons; coupling patterns reveal substituent positions (e.g., meta-fluorine causes splitting).
- ¹⁹F NMR : Confirms fluorine presence and electronic environment.
- ¹³C NMR : Assigns carbons adjacent to electronegative groups (NO₂, Br).
- IR Spectroscopy : Nitro group stretching (~1520 cm⁻¹, ~1350 cm⁻¹) and N-H absence (due to methylation).
Cross-reference with databases (e.g., SDBS) for analogous compounds like 4-nitroaniline derivatives .
Advanced Research Questions
Q. How can metal-organic frameworks (MOFs) be engineered for selective detection of nitroaniline derivatives like this compound?
- Methodological Answer :
- Ligand Design : Use π-acidic ligands (e.g., 2-amino-5-sulfobenzoic acid) to enhance π-π stacking with nitroaromatics .
- Pore Engineering : Adjust pore size (8–12 Å) to accommodate bulky substituents (Br, CH₃).
- Photoluminescence Tuning : MOFs with Cd(II) nodes exhibit solvent-dependent emission; nitroanilines quench fluorescence via electron transfer.
- Validation : Test sensitivity in aqueous solutions (detection limits <1 ppm) and selectivity against interferents (e.g., nitrophenols) .
Q. How can contradictions in reported reaction mechanisms for nitro-group reduction in halogenated nitroanilines be resolved?
- Methodological Answer :
- Systematic Replication : Vary reductants (e.g., H₂/Pd vs. Sn/HCl) and monitor intermediates via LC-MS.
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track reduction pathways.
- Computational Modeling : DFT calculations to compare activation energies of proposed mechanisms.
- Cross-Study Analysis : Compare results with structurally similar compounds (e.g., 2-methyl-4-nitroaniline) to identify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
